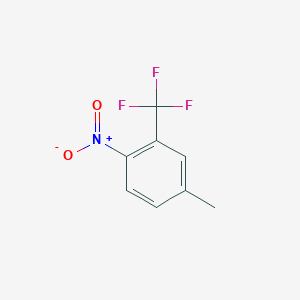

4-Methyl-1-nitro-2-(trifluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

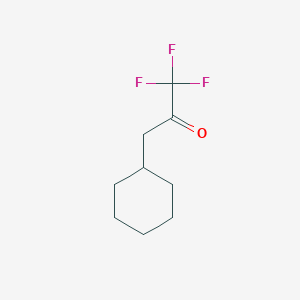

“4-Methyl-1-nitro-2-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6F3NO2 . It is also known by other names such as “1-methyl-2-nitro-4-(trifluoromethyl)benzene” and "2-Nitro-4-(trifluoromethyl)toluene" .

Molecular Structure Analysis

The molecular structure of “4-Methyl-1-nitro-2-(trifluoromethyl)benzene” can be represented by the InChI code: 1S/C8H6F3NO2/c1-5-2-3-6(8(9,10)11)4-7(5)12(13)14/h2-4H,1H3 . This indicates that the molecule consists of a benzene ring with methyl, nitro, and trifluoromethyl groups attached .Physical And Chemical Properties Analysis

The molecular weight of “4-Methyl-1-nitro-2-(trifluoromethyl)benzene” is 205.13 g/mol . It has a density of 1.4±0.1 g/cm3 . The boiling point is 220.5±35.0 °C at 760 mmHg . The melting point is reported to be 34-35 °C .Applications De Recherche Scientifique

Synthesis of Pharmaceutical Compounds

4-Methyl-1-nitro-2-(trifluoromethyl)benzene: is a valuable intermediate in the synthesis of various pharmaceutical compounds. The trifluoromethyl group is a common moiety in many FDA-approved drugs due to its ability to enhance the biological activity and metabolic stability of pharmaceuticals . This compound can be used to introduce the trifluoromethyl group into more complex molecules, potentially leading to the development of new therapeutic agents.

Electrophilic Aromatic Substitution Reactions

This compound is an excellent substrate for electrophilic aromatic substitution reactions. The methyl group directs incoming electrophiles to the ortho and para positions, which can be leveraged to synthesize a wide range of substituted benzene derivatives for research purposes .

Safety and Hazards

“4-Methyl-1-nitro-2-(trifluoromethyl)benzene” is harmful by inhalation, in contact with skin, and if swallowed . It’s recommended to wear suitable personal protective equipment, approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection when handling this compound .

Propriétés

IUPAC Name |

4-methyl-1-nitro-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-5-2-3-7(12(13)14)6(4-5)8(9,10)11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQAJBVCRSOQEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10541297 |

Source

|

| Record name | 4-Methyl-1-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1-nitro-2-(trifluoromethyl)benzene | |

CAS RN |

87617-21-8 |

Source

|

| Record name | 4-Methyl-1-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

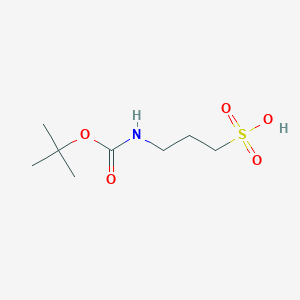

![1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid](/img/structure/B1338213.png)